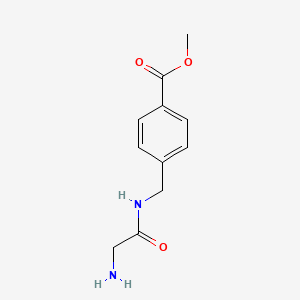
1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane is an organosilicon compound with the molecular formula C10H17ClSi2 It is characterized by the presence of a phenyl group attached to a disilane backbone, which is further substituted with chlorine and methyl groups
Méthodes De Préparation
The synthesis of 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane typically involves the reaction of phenylsilane with chloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the disilane bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substitution patterns.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound can be used in the development of silicon-based biomolecules for research in biochemistry and molecular biology.
Industry: Utilized in the production of specialty polymers and as a component in advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane exerts its effects involves the interaction of its silicon centers with various molecular targets. The phenyl group and chlorine atom can participate in electrophilic and nucleophilic reactions, respectively, facilitating the formation of new chemical bonds. The disilane backbone provides structural stability and influences the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane include:
1,1,2,2-Tetramethyl-2-phenyldisilane: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-1,1,2,2-tetramethyldisilane: Lacks the phenyl group, resulting in different chemical properties and uses.
1,1,2,2-Tetramethyl-2-(trimethylsilyl)disilane:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
chloro-[dimethyl(phenyl)silyl]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClSi2/c1-12(2,13(3,4)11)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVNGTYZHCFQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499874 |
Source


|
| Record name | 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941-15-1 |
Source


|
| Record name | 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)











